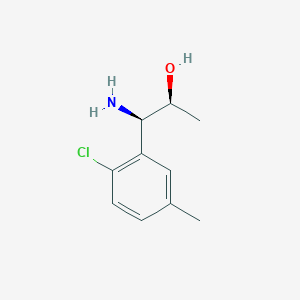

(1R,2S)-1-Amino-1-(2-chloro-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17483757

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |

| Standard InChI Key | AUZGPVSYVKNCBJ-XVKPBYJWSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)Cl)[C@H]([C@H](C)O)N |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C(C(C)O)N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a propan-2-ol backbone substituted at position 1 with an amino group and a 2-chloro-5-methylphenyl ring. The (1R,2S) configuration establishes two chiral centers, critical for its stereoselective interactions . Key structural attributes include:

| Property | Value/Description |

|---|---|

| IUPAC Name | (1R,2S)-1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C@HN |

| Isomeric SMILES | CC@@HO |

| InChIKey | AUZGPVSYVKNCBJ-XVKPBYJWSA-N |

| Hydrogen bond donors | 2 (amine -NH₂, hydroxyl -OH) |

| Rotatable bonds | 2 (C-C bonds in propanol chain) |

The chloro and methyl substituents at positions 2 and 5 of the phenyl ring induce steric and electronic effects that influence solubility and receptor binding .

Spectroscopic Signatures

-

NMR: The aromatic protons resonate as a doublet (δ 7.2–7.4 ppm) due to deshielding by chlorine. The hydroxyl proton appears as a broad singlet (δ 1.8–2.1 ppm), while amine protons show splitting patterns dependent on solvent .

-

IR: Stretching vibrations at 3350 cm⁻¹ (O-H), 3280 cm⁻¹ (N-H), and 750 cm⁻¹ (C-Cl) confirm functional groups .

Synthesis and Optimization

Primary Synthetic Routes

Industrial synthesis typically employs reductive amination or asymmetric catalysis to control stereochemistry:

Route 1: Reductive Amination

-

Starting material: 2-Chloro-5-methylbenzaldehyde reacts with nitroethane in a Henry reaction to form β-nitro alcohol.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to -NH₂.

-

Resolution: Chiral chromatography separates enantiomers to isolate the (1R,2S) isomer .

Route 2: Enzymatic Resolution

-

Racemic 1-amino-1-(2-chloro-5-methylphenyl)propan-2-ol is treated with lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, yielding >98% ee .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antiviral agents: Serves as a chiral building block for protease inhibitors targeting hepatitis C virus (HCV) .

-

Antidepressants: Incorporated into sigma receptor ligands under clinical evaluation for major depressive disorder .

Specialty Chemistry

-

Asymmetric catalysis: The hydroxyl group coordinates to transition metals (e.g., Ru, Rh) in hydrogenation catalysts .

-

Polymer additives: Improves thermal stability of epoxy resins when used as a curing agent .

| Parameter | Specification |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| Stability | >24 months (unopened) |

| LD₅₀ (oral, rat) | 1,250 mg/kg |

| GHS classification | H315 (skin irritation), H319 (eye damage) |

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume